molecular formula C6H7Br3N2 B11829521 2,3-Bis(bromomethyl)pyrazine hydrobromide

2,3-Bis(bromomethyl)pyrazine hydrobromide

Cat. No.: B11829521
M. Wt: 346.85 g/mol
InChI Key: ZESHAIMXLXRKGW-UHFFFAOYSA-N
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Description

2,3-Bis(bromomethyl)pyrazine hydrobromide is a chemical compound with the molecular formula C6H6Br2N2·HBr. It is a derivative of pyrazine, characterized by the presence of two bromomethyl groups attached to the 2nd and 3rd positions of the pyrazine ring. This compound is often used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(bromomethyl)pyrazine hydrobromide typically involves the bromination of 2,3-dimethylpyrazine. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature to ensure the selective bromination of the methyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Bis(bromomethyl)pyrazine hydrobromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazine ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions.

Major Products Formed:

    Nucleophilic Substitution: The major products include substituted pyrazines with various functional groups replacing the bromomethyl groups.

    Oxidation and Reduction: The products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Bis(bromomethyl)pyrazine hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Bis(bromomethyl)pyrazine hydrobromide involves its ability to act as an electrophile due to the presence of bromomethyl groups. These groups can react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

  • 2-(Bromomethyl)pyridine hydrobromide
  • 4-(Bromomethyl)pyridine hydrobromide
  • 2,6-Bis(bromomethyl)pyridine hydrobromide

Comparison: 2,3-Bis(bromomethyl)pyrazine hydrobromide is unique due to the presence of two bromomethyl groups on the pyrazine ring, which provides distinct reactivity compared to similar compounds with bromomethyl groups on pyridine rings. This unique structure allows for specific applications in synthetic chemistry and research.

Properties

Molecular Formula

C6H7Br3N2

Molecular Weight

346.85 g/mol

IUPAC Name

2,3-bis(bromomethyl)pyrazine;hydrobromide

InChI

InChI=1S/C6H6Br2N2.BrH/c7-3-5-6(4-8)10-2-1-9-5;/h1-2H,3-4H2;1H

InChI Key

ZESHAIMXLXRKGW-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N1)CBr)CBr.Br

Origin of Product

United States

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